molecular formula C11H18Cl3N3 B12296375 4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride

4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride

Cat. No.: B12296375
M. Wt: 298.6 g/mol
InChI Key: AEHOXLIGIXZNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride typically involves the reaction of 4-chloro-2-methylpyrimidine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: The presence of the piperidine ring allows for cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride
  • N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
  • 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate

Comparison: Compared to similar compounds, 4-Chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine dihydrochloride is unique due to the presence of the chlorine atom at position 4 and the piperidin-3-ylmethyl group. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18Cl3N3

Molecular Weight

298.6 g/mol

IUPAC Name

4-chloro-2-methyl-6-(piperidin-3-ylmethyl)pyrimidine;dihydrochloride

InChI

InChI=1S/C11H16ClN3.2ClH/c1-8-14-10(6-11(12)15-8)5-9-3-2-4-13-7-9;;/h6,9,13H,2-5,7H2,1H3;2*1H

InChI Key

AEHOXLIGIXZNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2CCCNC2.Cl.Cl

Origin of Product

United States

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